N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide
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Overview
Description
N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide is a chemical compound with the molecular formula C16H24N2O. It is a piperidine derivative that has been studied for various applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a diethylamino group and a 2-methylphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the condensation of N,N-diethylpiperidine-3-carboxamide with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactions might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group or the 2-methylphenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes required for microbial growth .
Comparison with Similar Compounds
Similar Compounds
N,N-diethylpiperidine-3-carboxamide: Lacks the 2-methylphenylmethyl group, which may result in different chemical and biological properties.
N,N-dimethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide: Similar structure but with dimethylamino group instead of diethylamino group, potentially affecting its reactivity and interactions.
N,N-diethyl-1-[(2-chlorophenyl)methyl]piperidine-3-carboxamide: Contains a 2-chlorophenylmethyl group instead of 2-methylphenylmethyl group, which may influence its chemical behavior and biological activity.
Uniqueness
N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the 2-methylphenylmethyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications .
Properties
IUPAC Name |
N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-20(5-2)18(21)17-11-8-12-19(14-17)13-16-10-7-6-9-15(16)3/h6-7,9-10,17H,4-5,8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSIZDBKLDINCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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